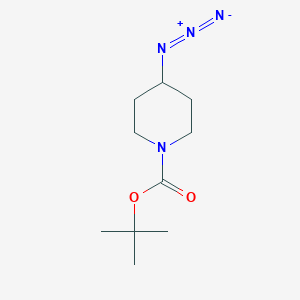

Tert-butyl 4-azidopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-azidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZZRYWSQYJWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466544 | |

| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180695-80-1 | |

| Record name | 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180695-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 4-azidopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-hydroxypiperidine, and proceeds through a three-step sequence involving protection, activation, and nucleophilic substitution.

Introduction

This compound is a key intermediate utilized in the construction of complex nitrogen-containing heterocyclic scaffolds. The presence of the versatile azide functional group allows for its participation in a variety of chemical transformations, most notably in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, often incorporated to enhance solubility, metabolic stability, and target binding. This guide details a reliable and reproducible synthetic route to this important compound.

Overall Synthetic Scheme

The synthesis of this compound from 4-hydroxypiperidine is a three-step process:

-

Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically a mesylate, to facilitate nucleophilic substitution.

-

Nucleophilic Substitution with Azide: The mesylate is displaced by an azide ion to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Boc Protection | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 0 to RT | 12-16 | ~95 |

| 2 | Mesylation | Tert-butyl 4-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 2-4 | ~90 |

| 3 | Azide Substitution | Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | Sodium azide | N,N-Dimethylformamide | 80 | 12 | ~85 |

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate

This procedure details the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

This protocol describes the activation of the hydroxyl group by converting it to a mesylate.

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the nucleophilic displacement of the mesylate group with sodium azide.

Materials:

-

Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Overall synthetic workflow for the preparation of the target compound.

Caption: Logical relationship of the key transformations in the synthesis.

Tert-butyl 4-azidopiperidine-1-carboxylate structure and molecular weight

An In-depth Technical Guide to Tert-butyl 4-azidopiperidine-1-carboxylate

This guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's chemical properties, a detailed synthetic protocol, and its primary applications, with a focus on its role in "click chemistry."

Core Compound Data

This compound is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an azide moiety. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, while the azide group is a versatile functional handle for a variety of chemical transformations.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [1] |

| Molecular Weight | 226.28 g/mol | [2][3] |

| CAS Number | 180695-80-1 | [2] |

| Appearance | Varies (often an oil or solid) | |

| Primary Application | Intermediate in organic synthesis | [1] |

| Key Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available piperidone derivative. The general synthetic pathway involves the reduction of a ketone, activation of the resulting alcohol, and subsequent nucleophilic substitution with an azide source.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthetic route to this compound.

Step 1: Reduction of tert-Butyl 4-oxopiperidine-1-carboxylate

Objective: To reduce the ketone functionality to a hydroxyl group.

-

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Tosylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate

Objective: To convert the hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.

-

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (from Step 1)

-

Pyridine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve the crude tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.[4]

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[4]

-

Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.[4]

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3x).

-

Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

-

Step 3: Synthesis of this compound

Objective: To displace the tosylate group with an azide ion.

-

Materials:

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step 2)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by silica gel chromatography if necessary.

-

Key Applications in Research and Development

The primary utility of this compound stems from its role as a building block in the synthesis of more complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal substrate for CuAAC, a cornerstone of "click chemistry."[1] In this reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it invaluable for:

-

Drug Discovery: Linking the piperidine scaffold to other pharmacophores to create novel drug candidates.

-

Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biomolecules.

-

Materials Science: Synthesizing functionalized polymers and materials.

Workflow for a General CuAAC Reaction

Caption: General workflow for a CuAAC "click" reaction.

Further Functionalization

Beyond click chemistry, the azide can be reduced to a primary amine (tert-butyl 4-aminopiperidine-1-carboxylate), providing a nucleophilic site for amidation, alkylation, or other amine-based chemistries. This dual functionality makes the parent azide a highly versatile synthetic intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Tert-butyl 4-azidopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional molecule widely utilized as a building block in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in many bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group, and an azide functional group. The presence of the azide moiety makes it a valuable precursor for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is instrumental in the synthesis of triazoles for drug discovery, bioconjugation, and materials science.[1] The Boc protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions.[1] This guide provides an in-depth overview of the spectroscopic characteristics and a plausible synthetic route for this important chemical intermediate.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra can vary slightly based on instrumentation and conditions, the following tables summarize the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | m | 2H | H-2ax, H-6ax |

| ~2.95 | m | 2H | H-2eq, H-6eq |

| ~3.30 | tt | 1H | H-4 |

| ~1.85 | m | 2H | H-3ax, H-5ax |

| ~1.60 | m | 2H | H-3eq, H-5eq |

| 1.46 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~59.0 | C-4 |

| ~43.0 | C-2, C-6 |

| ~31.0 | C-3, C-5 |

| 28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2095 | Strong | N₃ stretch (azide) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion |

| 227.1457 | [M+H]⁺ |

| 171.1242 | [M - C₄H₈ + H]⁺ |

| 127.0926 | [M - Boc + H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Temperature: 298 K.

-

Spectral Width: 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Temperature: 298 K.

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.2 s.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Sample Preparation: A small amount of the neat, solid sample is placed directly onto the ATR crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mode: Transmittance or Absorbance. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., Agilent 6545 Q-TOF LC/MS).

Sample Preparation: The sample is dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of ~1-10 µg/mL with the mobile phase.

Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Mass Range: 50-500 m/z.

Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway to this compound and a general workflow for its spectroscopic analysis.

Caption: Synthetic pathway via nucleophilic substitution.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Synthesis and Storage of Tert-butyl 4-azidopiperidine-1-carboxylate: A Technical Guide to Chemical Stability

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Tert-butyl 4-azidopiperidine-1-carboxylate, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability of this organic azide is paramount to ensuring its safe handling, maintaining its integrity during synthesis and storage, and achieving reliable results in downstream applications.

This compound is a versatile intermediate frequently employed in the synthesis of complex molecules due to its bifunctional nature. The piperidine scaffold is a common motif in many pharmaceuticals, while the azide group serves as a versatile handle for bioconjugation and click chemistry reactions. However, the presence of the energetic azide functionality necessitates careful consideration of its stability and handling.

Assessing the Stability of this compound

The stability of organic azides is influenced by several factors, including molecular structure, temperature, light exposure, and the presence of incompatible materials. For this compound, two general rules of thumb for assessing the stability of organic azides are applicable: the "Rule of Six" and the carbon-to-nitrogen (C/N) ratio.[1][2]

The "Rule of Six" suggests that a compound is relatively safe if there are at least six carbon atoms for each energetic group (like an azide).[1][2] In this compound (C₁₀H₁₈N₄O₂), there are 10 carbon atoms and one azide group, satisfying this rule.

The carbon-to-nitrogen ratio is another important consideration. Generally, organic azides where the number of nitrogen atoms does not exceed the number of carbon atoms are considered more stable.[1] For this compound, the C/N ratio is 10:4, which is favorable.

While these guidelines suggest a degree of stability, it is crucial to recognize that all organic azides are potentially energetic and should be handled with care.[1][3]

Recommended Storage Conditions

Proper storage is critical to preserve the chemical integrity and ensure the safety of this compound. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term (1-2 weeks): -4°C to 8°C. Long-term (1-2 years): -20°C. General guidance for organic azides also suggests storage at -18°C.[1] | To minimize thermal decomposition. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture and oxygen. |

| Light | Store in the dark, for instance in an amber vial.[1] | To prevent light-induced decomposition. |

| Container | Use a tightly sealed, appropriate chemical container. Plastic amber containers are suggested for some organic azides.[1] | To prevent contamination and ensure containment. |

Incompatible Materials and Handling Precautions

To prevent violent decomposition or the formation of highly unstable compounds, this compound should not come into contact with the following:

-

Acids: Can lead to the formation of highly toxic and explosive hydrazoic acid.

-

Metals: Particularly heavy metals, can form dangerously explosive heavy metal azides. The use of metal spatulas should be avoided.[1]

-

Halogenated Solvents: Solvents like dichloromethane and chloroform can react with azides to form extremely unstable di- and tri-azidomethane.[1]

-

Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid friction, grinding, and shock.

-

When heating is necessary, as in some synthetic procedures where temperatures of 70-80°C in DMF have been reported, it should be done with extreme caution and behind a blast shield.

Logical Relationship of Storage and Stability

The following diagram illustrates the key factors influencing the stability of this compound and the corresponding storage recommendations.

References

Commercial Availability and Synthetic Guide for Tert-butyl 4-azidopiperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and an azide functionality. The azide group serves as a valuable chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of this building block to other molecules.[1] This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and its applications in chemical biology and drug development.

Commercial Availability

This compound (CAS No. 180695-80-1) is readily available from a variety of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis from the supplier to ensure the material meets the requirements of the intended application.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |

| Biosynth | FB124046 | Not specified | Custom | Not specified |

| CP Lab Safety | Not specified | Not specified | 1 g | Room temperature[2] |

| Fisher Scientific (Toronto Research Chemicals) | 30328862 | Not specified | 25 mg | Not specified |

| MySkinRecipes | 83859 | 95%[1] | 100 mg, 250 mg, 1 g | 2-8°C[1] |

| Conier Chem&Pharma Limited | Not specified | Not specified | Inquiry | Not specified |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first activated by converting it into a good leaving group, typically a mesylate or tosylate. This is followed by a nucleophilic substitution with an azide salt. An alternative one-pot procedure utilizing a Mitsunobu reaction offers a convenient and high-yielding route.[3]

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is adapted from established Mitsunobu reaction procedures on N-Boc-4-hydroxypiperidine.[4]

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) with a phase-transfer catalyst

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) dissolved in anhydrous THF.

-

Addition of Azide Source: Add diphenylphosphoryl azide (1.2 eq) to the solution.

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Characterization:

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery.

Click Chemistry

The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of compound libraries.

PROTACs and Linker Chemistry

In the field of targeted protein degradation, this compound can be used as a precursor for the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). After deprotection of the Boc group and reduction of the azide to an amine, the resulting 4-aminopiperidine can be incorporated into the linker structure connecting a target protein binder and an E3 ligase ligand.

Synthetic and Application Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in a typical click chemistry reaction.

Caption: Synthetic workflow from starting material to the target compound and its subsequent use in a click chemistry reaction.

References

The Indispensable Role of the Boc Protecting Group in the Synthesis and Application of Tert-butyl 4-azidopiperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous structural motif found in a vast array of therapeutic agents. Its conformational properties and ability to engage in crucial interactions with biological targets make it a privileged structure. Tert-butyl 4-azidopiperidine-1-carboxylate stands out as a versatile building block for the synthesis of novel piperidine-containing compounds, largely owing to the strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide delves into the critical role of the Boc group in the synthesis and subsequent chemical transformations of this key intermediate, providing detailed experimental protocols and quantitative data to support its utility in research and development.

The Guardian of Reactivity: The Function of the Boc Protecting Group

The primary and most crucial role of the Boc protecting group in this compound is to temporarily mask the inherent nucleophilicity and basicity of the piperidine nitrogen. This protection is paramount as it enables selective chemical modifications at other positions of the piperidine ring, particularly the C4 position, without undesired interference from the nitrogen atom.

Without the Boc group, the secondary amine of the piperidine ring would readily participate in side reactions, such as acting as a nucleophile, leading to a mixture of products and significantly reducing the yield of the desired compound. The Boc group is stable under a variety of reaction conditions, yet it can be cleaved under specific and mild acidic conditions, allowing for the timely unmasking of the piperidine nitrogen for subsequent functionalization.

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is a multi-step process that typically commences from commercially available and Boc-protected precursors, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The presence of the Boc group from the outset is essential for achieving high yields and purity in the subsequent transformations.

A common and efficient synthetic route involves the conversion of the hydroxyl group at the C4 position into a good leaving group, followed by nucleophilic substitution with an azide source. A representative synthetic workflow is illustrated below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.1 eq). Methanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is subsequently quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

2. Synthesis of this compound

To a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF) is added sodium azide (1.5 eq). The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Tert-butyl 4-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 16 h | ~95% (crude) |

| 2 | Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | Sodium azide | Dimethylformamide | 80-90 °C | 4-6 h | 85-95% |

Chemical Transformations and Applications

The synthetic utility of this compound is demonstrated in its subsequent reactions, where the azide moiety serves as a versatile functional handle and the Boc group continues its protective role until its strategic removal is required.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound makes it an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage with a terminal alkyne, a common strategy for linking molecular fragments in drug discovery.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: CuAAC with Propargyl Alcohol

To a solution of this compound (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water are added sodium ascorbate (0.1-0.2 eq) and copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred at room temperature until completion. The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| This compound, Propargyl alcohol | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O (1:1) | Room Temperature | 8-12 h | 90-98% |

Deprotection of the Boc Group

Once the desired modifications are made to the molecule, the Boc group can be efficiently removed under acidic conditions to liberate the piperidine nitrogen for further reactions, such as N-alkylation or amide bond formation. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.

Caption: Boc deprotection workflow.

Experimental Protocol: Boc Deprotection with TFA

The Boc-protected piperidine derivative is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added (typically in a 1:1 v/v ratio of DCM to TFA). The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected piperidine as its TFA salt.[1]

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| Boc-protected Piperidine | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1-2 h | >95% |

Characterization Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.70-3.60 (m, 2H), 3.55-3.45 (m, 1H), 3.25-3.15 (m, 2H), 1.90-1.80 (m, 2H), 1.65-1.55 (m, 2H), 1.46 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 154.7, 79.6, 58.9, 43.9, 31.8, 28.4 |

| IR (thin film) ν (cm⁻¹) | 2976, 2095 (N₃ stretch), 1690 (C=O stretch), 1425, 1245, 1165 |

Conclusion

The Boc protecting group plays a pivotal and enabling role in the chemistry of this compound. Its ability to shield the reactive piperidine nitrogen allows for the clean and efficient introduction of the synthetically versatile azide functionality. The strategic deprotection of the Boc group at a later stage provides a gateway to a diverse range of piperidine-based molecules. The reliable synthetic routes and the predictable reactivity of this building block, underpinned by the strategic use of the Boc group, make this compound an invaluable tool for researchers and professionals in the field of drug discovery and development.

References

A-Z Guide to the Reactivity of Tert-butyl 4-azidopiperidine-1-carboxylate: A Bifunctional Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-azidopiperidine-1-carboxylate is a pivotal bifunctional molecule in contemporary organic synthesis and medicinal chemistry. Its structure uniquely combines a piperidine ring, a privileged scaffold in numerous bioactive compounds, with a versatile azide group, all while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1] This guide provides a comprehensive overview of the reactivity centered on the azide functional group, detailing its participation in cornerstone reactions such as 1,3-dipolar cycloadditions ("click chemistry") and reductions to the corresponding amine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in drug discovery and development programs.

Introduction: A Privileged Scaffold with a Versatile Handle

This compound serves as a critical intermediate in the synthesis of a wide range of therapeutic agents.[1][2] The molecule's significance is derived from its two key components:

-

The Piperidine Ring: This saturated heterocycle is a "privileged scaffold," frequently found in the structures of approved drugs and biologically active compounds due to its favorable pharmacokinetic properties.[1]

-

The Azide Group (-N₃): This functional group is the primary center of reactivity discussed in this guide. It does not typically interfere with biological processes, making it a bioorthogonal handle.[1][3] Its most notable applications are in click chemistry and as a precursor to the primary amine.

-

The Boc Protecting Group: The tert-butoxycarbonyl group ensures the piperidine nitrogen remains unreactive during modifications at the 4-position. It can be reliably removed under mild acidic conditions to allow for subsequent functionalization.[1][4]

The synthesis of this compound typically starts from tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first converted into a good leaving group, such as a tosylate, which is then displaced by an azide salt (e.g., sodium azide) via an Sₙ2 reaction.[1]

Core Reactivity of the Azide Group

The azide moiety at the C4 position is a versatile functional group, primarily exploited for two critical transformations: 1,3-dipolar cycloadditions and reduction to a primary amine.

1,3-Dipolar Cycloaddition: The Heart of Click Chemistry

The azide group is an ideal component for 1,3-dipolar cycloaddition reactions, which form the basis of "click chemistry"—a class of reactions known for being high-yielding, wide in scope, and generating minimal byproducts.[1][5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This triazole can function as a robust linker or as a bioisostere for an amide bond, enhancing metabolic stability.[1]

Quantitative Data for CuAAC Reactions

The CuAAC reaction is consistently high-yielding across a variety of substrates.

| Entry | Alkyne Partner | Catalyst System | Solvent | Yield (%) |

| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |

| 2 | Propargyl Alcohol | CuI | THF | ~90 |

| 3 | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | >95 |

| 4 | 3-Ethynylthiophene | Cu(OAc)₂ | t-BuOH/H₂O | ~92 |

Note: Yields are representative and can vary based on specific reaction conditions and scale. Data compiled from typical click chemistry procedures.

Reduction of the Azide to a Primary Amine

A second fundamental transformation is the reduction of the azide group to a primary amine, yielding tert-butyl 4-aminopiperidine-1-carboxylate. This amine is a crucial intermediate for subsequent reactions, most commonly amide bond formation, to build more complex molecular architectures.[1] Several reliable methods exist for this reduction.

Comparison of Reduction Methodologies

The choice of reducing agent depends on factors like the presence of other reducible functional groups in the molecule and desired reaction conditions.

| Method | Reagent(s) | Conditions | Advantages | Disadvantages | Typical Yield (%) |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | RT, MeOH or EtOH | High yield, clean byproducts (N₂, H₂O) | Requires specialized hydrogenation equipment; may reduce other groups (alkenes, alkynes) | >95 |

| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | RT, THF/H₂O | Very mild, highly chemoselective, tolerates most functional groups[6] | Stoichiometric phosphine oxide byproduct can complicate purification[3] | 85-95 |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 0 °C to RT, THF | Powerful and fast | Highly reactive, not chemoselective (will reduce esters, amides), requires careful quenching | 80-90 |

The Staudinger Ligation

A modification of the Staudinger reduction, the Staudinger ligation, is a powerful bioorthogonal reaction used to form a stable amide bond.[3] Instead of hydrolyzing the intermediate aza-ylide, it is trapped by an intramolecular ester, which rearranges to form an amide and triphenylphosphine oxide. This has become a key tool in chemical biology for linking molecules in complex biological environments.

Detailed Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction: Synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

tert-Butanol (t-BuOH) and Water (1:1 mixture)

Procedure:

-

To a round-bottom flask, add this compound and phenylacetylene.

-

Add the t-BuOH/H₂O solvent mixture to dissolve the reactants.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water and add it to the reaction mixture.

-

Stir the resulting mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure triazole product.

Protocol for Staudinger Reduction to an Amine

Reaction: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.1 eq)

-

Tetrahydrofuran (THF) and Water

Procedure:

-

Dissolve this compound in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triphenylphosphine to the solution in one portion. Vigorous nitrogen evolution will be observed.

-

Stir the reaction at room temperature for 2-4 hours until the gas evolution ceases and the starting azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).

-

Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate phosphazene.

-

Remove the THF under reduced pressure.

-

Add dilute HCl to the residue to protonate the amine product, making it water-soluble.

-

Wash the aqueous layer with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.

-

Basify the aqueous layer with NaOH or Na₂CO₃ to a pH of >10.

-

Extract the free amine product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure amine product.

Conclusion

This compound is a robust and highly valuable building block for modern chemical and pharmaceutical research. The azide group offers a reliable and versatile chemical handle for two of the most important transformations in synthetic chemistry: the formation of stable triazole rings via click chemistry and the efficient reduction to a primary amine. The orthogonal nature of these reactions, coupled with the privileged piperidine scaffold, ensures its continued and widespread application in the development of novel therapeutics and complex molecular probes. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in the laboratory.

References

The Bifunctional Building Block: A Technical Guide to Tert-butyl 4-azidopiperidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile molecular scaffolds are paramount. Among these, tert-butyl 4-azidopiperidine-1-carboxylate has emerged as a highly valuable bifunctional building block. Its unique structure, combining a privileged piperidine core with a reactive azide moiety and a readily cleavable Boc-protecting group, offers a powerful toolkit for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and characterization data.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, white to off-white solid at room temperature. Its bifunctional nature is central to its utility in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₄O₂ |

| Molecular Weight | 226.28 g/mol |

| CAS Number | 180695-80-1 |

| Appearance | White to off-white solid |

| Storage | 2-8°C |

Spectroscopic Characterization:

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.70-3.80 (m, 2H), 3.10-3.20 (m, 2H), 1.80-1.90 (m, 2H), 1.60-1.70 (m, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.7, 79.6, 59.5, 41.5, 31.5, 28.4 |

| FTIR (KBr, cm⁻¹) | ~2975 (C-H stretch), ~2100 (N₃ stretch, characteristic), ~1685 (C=O stretch, carbamate) |

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves a two-step process commencing from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. This pathway leverages a classical nucleophilic substitution reaction.

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

| Parameter | Value |

| Reactants | tert-Butyl 4-hydroxypiperidine-1-carboxylate, p-Toluenesulfonyl chloride (TsCl), Pyridine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous wash with HCl, NaHCO₃, and brine; drying over Na₂SO₄; and concentration in vacuo. |

| Yield | ~90-95% |

Detailed Protocol: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0°C is added pyridine (1.5 eq). p-Toluenesulfonyl chloride (1.2 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the title compound as a white solid.

Step 2: Synthesis of this compound

| Parameter | Value |

| Reactants | tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate, Sodium azide (NaN₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-90°C |

| Reaction Time | 12-24 hours |

| Work-up | Dilution with water, extraction with ethyl acetate, aqueous washes, drying over Na₂SO₄, and concentration in vacuo. |

| Yield | >90% |

Detailed Protocol: A mixture of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) and sodium azide (1.5 eq) in anhydrous dimethylformamide (DMF) is heated to 80-90°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a colorless oil or a white solid.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Figure 2: Key reaction pathways of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this building block is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable and often serve as bioisosteres for amide bonds in drug candidates.[1]

Experimental Protocol: General Procedure for CuAAC Reaction

| Parameter | Value |

| Reactants | This compound, Terminal Alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate |

| Solvent | t-BuOH/H₂O (1:1) or DMF |

| Temperature | Room Temperature |

| Reaction Time | 1-24 hours |

| Work-up | Dilution with water, extraction with an organic solvent, washing, drying, and concentration. |

| Yield | Typically >90% |

Detailed Protocol: To a solution of this compound (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and water is added a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred at room temperature for 1-24 hours. Upon completion, the mixture is diluted with water and extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Reduction of the Azide Group

The azide functionality can be readily reduced to a primary amine, providing a key intermediate for further functionalization, such as amide bond formation.[1]

Experimental Protocol: Reduction of Azide to Amine

| Parameter | Value |

| Reactants | This compound, Palladium on carbon (Pd/C) |

| Reagent | Hydrogen gas (H₂) |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

| Work-up | Filtration through Celite, concentration in vacuo. |

| Yield | Quantitative |

Detailed Protocol: A solution of this compound in methanol or ethanol is treated with a catalytic amount of 10% palladium on carbon. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-12 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford tert-butyl 4-aminopiperidine-1-carboxylate.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions to reveal the piperidine nitrogen for subsequent reactions.[1]

Experimental Protocol: Boc Deprotection

| Parameter | Value |

| Reactant | This compound |

| Reagent | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-4 hours |

| Work-up | Concentration in vacuo, followed by neutralization with a base. |

| Yield | Typically quantitative |

Detailed Protocol: To a solution of the Boc-protected piperidine in dichloromethane at 0°C is added trifluoroacetic acid (TFA) (5-10 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) to yield the deprotected piperidine.

Significance in Drug Discovery and Development

The piperidine moiety is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds and approved drugs.[1] The ability of this compound to serve as a versatile precursor for a wide range of piperidine-containing molecules makes it an invaluable tool in drug discovery programs. Its applications span the synthesis of inhibitors for various enzymes, G-protein coupled receptor (GPCR) ligands, and other therapeutic agents. The "click" chemistry handle allows for its efficient incorporation into larger molecules and for the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound stands out as a bifunctional building block of significant importance in contemporary organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its azide and Boc-protected amine functionalities, provides a robust platform for the construction of diverse and complex molecular architectures. The detailed protocols and data presented herein serve as a comprehensive resource for researchers and scientists aiming to leverage the synthetic potential of this versatile compound in their drug discovery and development endeavors.

References

The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry.[1] Its remarkable prevalence in a vast number of natural products, active pharmaceutical ingredients (APIs), and agrochemicals underscores its significance in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the piperidine scaffold, encompassing its fundamental chemical properties, synthetic methodologies, and its multifaceted role as a pharmacophore across a spectrum of therapeutic areas. We will delve into quantitative structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and visualize key signaling pathways modulated by piperidine-containing drugs.

Physicochemical Properties and Pharmacokinetic Profile

The piperidine ring's utility in drug design is rooted in its unique stereochemical and electronic properties. Its saturated, puckered chair-like conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3] The basic nitrogen atom (pKa of piperidinium ion ~11.2) is typically protonated at physiological pH, allowing for the formation of crucial salt bridges with acidic residues in protein binding pockets. This basicity also influences the pharmacokinetic profile of piperidine-containing drugs, affecting their solubility, absorption, and distribution. Judicious modification of the piperidine ring and its substituents can fine-tune these properties to enhance drug-like characteristics.[3]

Synthesis of the Piperidine Core

The construction of the piperidine scaffold is a well-established yet continually evolving field in synthetic organic chemistry. Several classical and modern synthetic strategies are employed to generate a diverse array of substituted piperidines.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of readily available pyridine precursors.[2] This method often employs transition metal catalysts such as platinum, palladium, rhodium, or nickel under hydrogen pressure.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

Objective: To synthesize a substituted piperidine via the reduction of the corresponding pyridine.

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Acetic Acid)

-

Hydrogen gas (H₂)

-

Reaction flask or high-pressure autoclave

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve the substituted pyridine in the chosen solvent.

-

Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine derivative.

-

Purify the crude product by an appropriate method (e.g., crystallization, distillation, or column chromatography).

Reductive Amination of Glutaraldehyde Derivatives

Reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde or its derivatives, with a primary amine is another classical and versatile method for constructing the piperidine ring. The reaction proceeds via the formation of a di-imine intermediate, which is then reduced in situ.

Asymmetric Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities and toxicological profiles. Modern asymmetric synthesis methodologies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions, have enabled the efficient production of single-enantiomer piperidine derivatives.

The Piperidine Scaffold in FDA-Approved Drugs

The prevalence of the piperidine moiety in drugs approved by the U.S. Food and Drug Administration (FDA) is a testament to its therapeutic importance. It is a key structural component in a wide array of blockbuster drugs across various therapeutic classes.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase Inhibitor |

| Methylphenidate | ADHD | Dopamine-Norepinephrine Reuptake Inhibitor |

| Fentanyl | Analgesia | μ-Opioid Receptor Agonist |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist |

| Paroxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) |

| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist |

| Loratadine | Antihistamine | Histamine H1 Receptor Antagonist |

Quantitative Structure-Activity Relationship (SAR) of Piperidine Derivatives

The systematic modification of the piperidine scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Piperidine-Based Opioid Receptor Modulators

The piperidine scaffold is a cornerstone of many potent opioid analgesics. SAR studies have revealed key structural features that govern their affinity and selectivity for opioid receptors.

Table 2: In Vitro Activities of Selected Piperidine-Based Opioid Receptor Ligands

| Compound | Target Receptor | Kᵢ (nM) |

| Morphine | μ-opioid | 1.2 |

| Fentanyl | μ-opioid | 0.39 |

| Pethidine (Meperidine) | μ-opioid | 230 |

| Sufentanil | μ-opioid | 0.13 |

| Carfentanil | μ-opioid | 0.02 |

Note: Kᵢ values can vary depending on the experimental conditions.

Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors

In the context of Alzheimer's disease, piperidine-containing compounds have been extensively developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Table 3: In Vitro Inhibitory Activity of Piperidine-Based AChE Inhibitors

| Compound | IC₅₀ (nM) |

| Donepezil | 6.7 |

| Tacrine-Donepezil Hybrid | 0.23 |

| 1-Benzyl-4-(2-phthalimidoethyl)piperidine | 1.5 |

Note: IC₅₀ values can vary depending on the experimental conditions.

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

Piperidine-based drugs exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for rational drug design and for elucidating the mechanisms of action.

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several piperidine-containing molecules have been developed as inhibitors of this pathway.

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.

Caption: The NF-κB signaling pathway and modulation by piperidine-containing compounds.

Experimental Protocols for Biological Evaluation

The biological characterization of piperidine derivatives is essential to determine their therapeutic potential. A variety of in vitro and in vivo assays are employed to assess their activity, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of a piperidine derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperidine derivative (test compound)

-

Vehicle (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Receptor Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a piperidine derivative for a target receptor (e.g., μ-opioid receptor).

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor)

-

Piperidine derivative (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the piperidine derivative.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the piperidine derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental and Logical Workflow Visualization

Visualizing experimental workflows and logical relationships can greatly enhance clarity and understanding in drug discovery projects.

Caption: A generalized workflow for the discovery of piperidine-based drug candidates.

Conclusion

The piperidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new medicines. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine ring is poised to remain a central element in the development of the next generation of innovative therapeutics. This guide has provided a technical overview of its importance, from fundamental properties and synthesis to its role in modulating key signaling pathways, supported by quantitative data and detailed experimental protocols to aid researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-butyl 4-azidopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that describes reactions with high yields, broad scope, and simple purification of byproducts. This reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, is a powerful tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility. The resulting 1,4-disubstituted 1,2,3-triazole linkage is stable and can act as a bioisostere for an amide bond.

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile building block in medicinal chemistry. The piperidine scaffold is a common motif in many pharmaceuticals, and the azide handle allows for its facile conjugation to a wide variety of alkyne-containing molecules using the CuAAC reaction. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal deprotection and further functionalization. These application notes provide a detailed protocol for the CuAAC reaction using this compound, enabling the synthesis of diverse triazole-containing compounds.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative quantitative data for the CuAAC reaction with various alkynes. Please note that specific yields and reaction times may vary depending on the alkyne substrate, catalyst system, and reaction conditions. The data presented here is based on a highly analogous one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylate derivatives.[1]

| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time | Yield (%) |

| Phenylacetylene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |

| 4-Ethynyltoluene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |

| 4-Methoxyphenylacetylene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |

| 4-Chlorophenylacetylene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |

| Propargyl alcohol | CuSO₄·5H₂O / NaAsc | None | tBuOH/H₂O (1:1) | RT | 1-4 h | >90% |

| Ethyl propiolate | CuSO₄·5H₂O / NaAsc | None | tBuOH/H₂O (1:1) | RT | 1-4 h | >90% |

Experimental Protocols

This section provides two general protocols for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne.

Protocol 1: CuI in DMF

This protocol is suitable for reactions with a wide range of alkynes, particularly arylacetylenes, and offers very short reaction times.[1]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(I) iodide (CuI) (10 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-